![molecular formula C18H17N5O2 B2963437 N-(3-acetylphenyl)-5-amino-1-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 950241-42-6](/img/structure/B2963437.png)
N-(3-acetylphenyl)-5-amino-1-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
“N-(3-acetylphenyl)-5-amino-1-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide” is a complex organic compound. It contains an acetylphenyl group, a methylphenyl group, and a 1,2,3-triazole group. The presence of these groups suggests that this compound may have interesting chemical properties and potential applications in various fields .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the 1,2,3-triazole ring, which is a five-membered ring containing two nitrogen atoms and three carbon atoms. The acetylphenyl and methylphenyl groups are aromatic rings, which may contribute to the stability of the compound .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the 1,2,3-triazole ring and the acetylphenyl and methylphenyl groups. The 1,2,3-triazole ring is known to participate in various chemical reactions, including cycloadditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the 1,2,3-triazole ring could contribute to its stability, while the acetylphenyl and methylphenyl groups could influence its solubility in various solvents .Scientific Research Applications
Organic Synthesis and Chemical Transformations
N-(3-acetylphenyl)-5-amino-1-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide serves as a crucial intermediate in the synthesis of various heterocyclic compounds. For instance, studies have demonstrated its utility in the Dimroth rearrangement processes, where heating of 4-substituted 5-amino-1-phenyl-1,2,3-triazoles in acetic anhydride affords acetyl derivatives of isomeric triazoles, facilitating the synthesis of v-triazolo[4,5-d]pyrimidine derivatives through base-catalyzed condensation reactions (Sutherland & Tennant, 1971). This reaction pathway highlights its significance in constructing complex molecular structures from simpler precursors.
Polymer Science
Research into the preparation of hyperbranched aromatic polyimides via polyamic acid methyl ester precursors has identified the compound as a building block for developing advanced polymeric materials. These materials exhibit desirable properties, such as solubility in common organic solvents, which is pivotal for their application in various industrial and technological sectors (Yamanaka, Jikei, & Kakimoto, 2000).
Antimicrobial and Anticonvulsant Activities
Derivatives of 1,2,3-triazoles, including N-(3-acetylphenyl)-5-amino-1-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide, have been explored for their biological activities. For example, new synthetic 1,2,4-triazole derivatives have shown moderate to good cholinesterase inhibitory activities, which could have implications for treating diseases characterized by cholinesterase dysfunction (Riaz et al., 2020). Additionally, some derivatives have displayed antimicrobial activities, offering potential as new therapeutic agents against various microbial infections (Bektaş et al., 2007).
Antitumor Properties
Further research into N-phenyl-1H-indazole-1-carboxamides, closely related to the compound , has unveiled their potential in inhibiting cancer cell proliferation, indicating their promise in developing new antitumor treatments. These studies underscore the significance of N-(3-acetylphenyl)-5-amino-1-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide derivatives in medicinal chemistry and oncology (Maggio et al., 2011).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(3-acetylphenyl)-5-amino-1-(2-methylphenyl)triazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5O2/c1-11-6-3-4-9-15(11)23-17(19)16(21-22-23)18(25)20-14-8-5-7-13(10-14)12(2)24/h3-10H,19H2,1-2H3,(H,20,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYLBNSJJRFDCMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=C(N=N2)C(=O)NC3=CC=CC(=C3)C(=O)C)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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